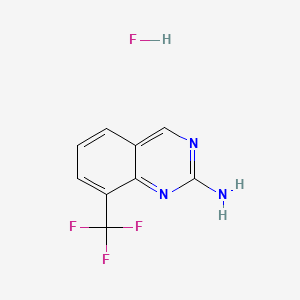
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride is a chemical compound with the molecular formula C9H6F3N3·HFThe trifluoromethyl group at the 8-position of the quinazoline ring enhances the compound’s stability and bioactivity, making it a valuable target for research and development .
Preparation Methods
The synthesis of 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride typically involves several stepsThis can be achieved through a palladium-catalyzed three-component carbonylative reaction involving trifluoroacetimidoyl chlorides and amines . The reaction conditions often require a controlled temperature and inert atmosphere to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar catalytic processes, optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its pharmacological properties.
Common reagents used in these reactions include palladium catalysts, trifluoroacetimidoyl chlorides, and various amines. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .
Scientific Research Applications
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, such as anti-cancer activity or anti-inflammatory properties .
Comparison with Similar Compounds
8-(Trifluoromethyl)quinazolin-2-amine hydrofluoride can be compared with other quinazoline derivatives, such as:
2-Trifluoromethylquinazolin-4-amine: Similar in structure but with different substitution patterns, leading to variations in bioactivity.
Quinazolinone derivatives: These compounds have a carbonyl group at the 4-position, which can significantly alter their pharmacological properties.
N-aryl-2-trifluoromethylquinazoline-4-amine: This derivative has additional aryl groups, which can enhance its binding affinity and specificity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrofluoride group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H7F4N3 |
|---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)quinazolin-2-amine;hydrofluoride |
InChI |
InChI=1S/C9H6F3N3.FH/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6;/h1-4H,(H2,13,14,15);1H |
InChI Key |
AFGNCYRQKOINIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


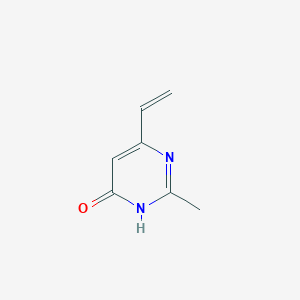
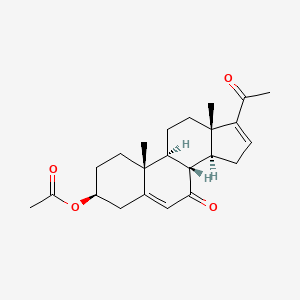
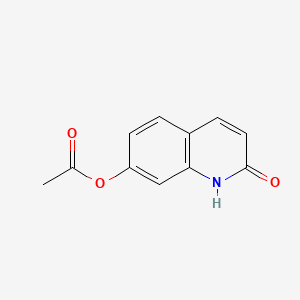
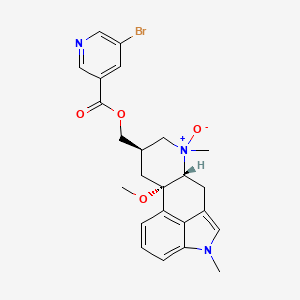
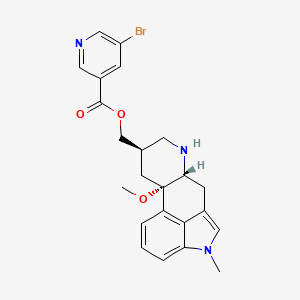
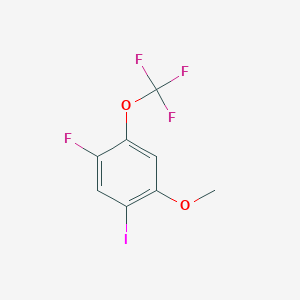
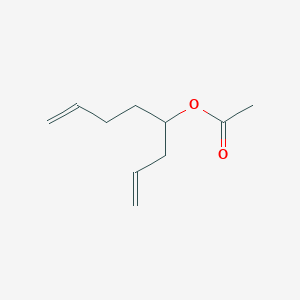
![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
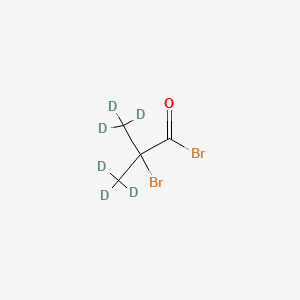
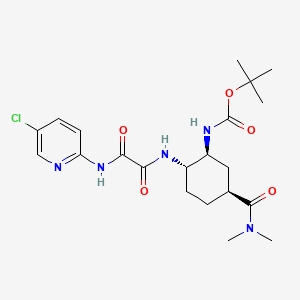
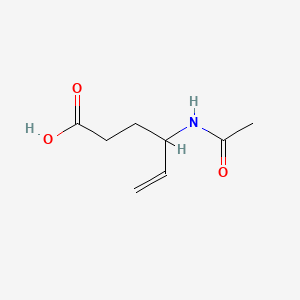
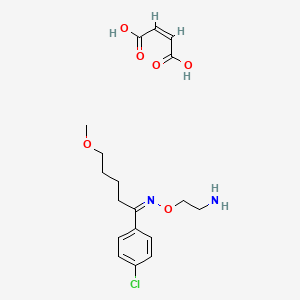
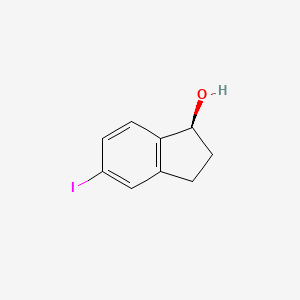
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
